N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide
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Overview
Description
N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound’s structure features a piperazine ring substituted with a benzyl group and a methoxyphenylmethyl group, making it a versatile scaffold for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: The benzyl group can be introduced via reductive amination of the piperazine ring with benzyl chloride in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be added through a nucleophilic substitution reaction using 3-methoxybenzyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, 3-methoxybenzyl chloride, sodium cyanoborohydride.
Major Products:
Oxidation: Oxidized derivatives of the benzyl and methoxyphenylmethyl groups.
Reduction: Reduced derivatives of the carboxamide group.
Substitution: Various substituted piperazine derivatives with different functional groups.
Scientific Research Applications
N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-benzyl-4-(3-ethoxy-4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide
Uniqueness: N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities and chemical reactivity. Its combination of benzyl and methoxyphenylmethyl groups provides a versatile scaffold for further chemical modifications, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-5-8-18(14-19)16-22-10-12-23(13-11-22)20(24)21-15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQUKDHQWTUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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